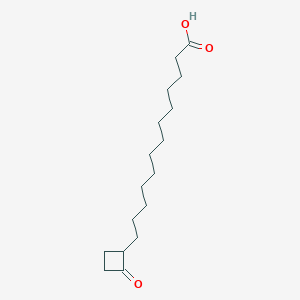
13-(2-Oxocyclobutyl)tridecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-(2-Oxocyclobutyl)tridecanoic acid is a unique organic compound characterized by the presence of a cyclobutyl ring with a ketone group attached to a tridecanoic acid chain
Preparation Methods
The synthesis of 13-(2-Oxocyclobutyl)tridecanoic acid can be achieved through several routes. One common method involves the reaction of tridecanoic acid with cyclobutanone under specific conditions. The reaction typically requires a catalyst, such as a strong acid or base, to facilitate the formation of the cyclobutyl ring. Industrial production methods may involve the use of advanced techniques like column chromatography and multidimensional liquid chromatography (MDLC) for purification .
Chemical Reactions Analysis
13-(2-Oxocyclobutyl)tridecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. .
Scientific Research Applications
13-(2-Oxocyclobutyl)tridecanoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Medicine: Its potential antimicrobial activity makes it a candidate for developing new antibiotics.
Mechanism of Action
The mechanism of action of 13-(2-Oxocyclobutyl)tridecanoic acid involves its interaction with microbial cell membranes. The compound disrupts the membrane integrity, leading to cell lysis and death. This antimicrobial activity is enhanced when the compound is used in combination with silver nanoparticles, which further destabilize the microbial cell membrane .
Comparison with Similar Compounds
Similar compounds to 13-(2-Oxocyclobutyl)tridecanoic acid include other fatty acids like tridecanoic acid, tetradecanoic acid, and pentadecanoic acid. These compounds share similar structural features but differ in their chain lengths and functional groups. The presence of the cyclobutyl ring and the ketone group in this compound makes it unique and potentially more effective in certain applications .
Properties
Molecular Formula |
C17H30O3 |
|---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
13-(2-oxocyclobutyl)tridecanoic acid |
InChI |
InChI=1S/C17H30O3/c18-16-14-13-15(16)11-9-7-5-3-1-2-4-6-8-10-12-17(19)20/h15H,1-14H2,(H,19,20) |
InChI Key |
JOMLURKMPZVFDG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C1CCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


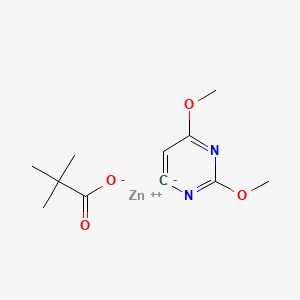
![(13S)-7-(9-bromononyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14794994.png)
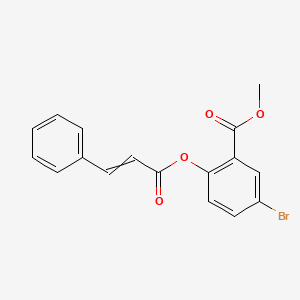
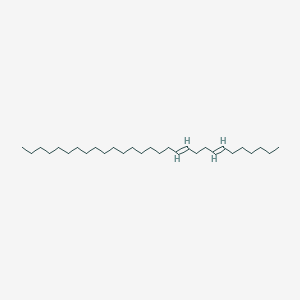
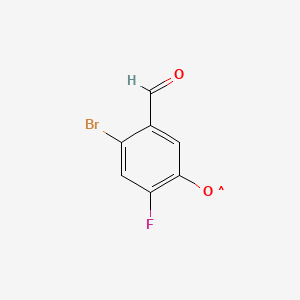
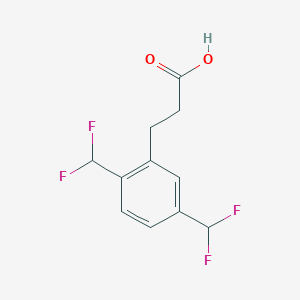
![2-Amino-1-[3-[(dimethylamino)methyl]piperidin-1-yl]propan-1-one](/img/structure/B14795037.png)
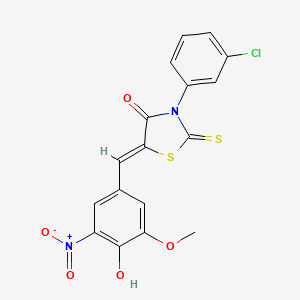
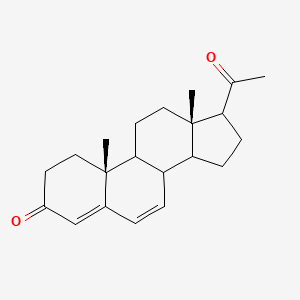
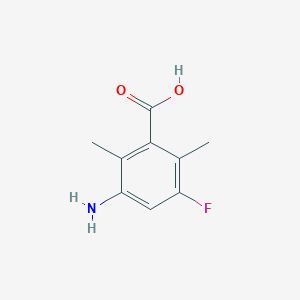
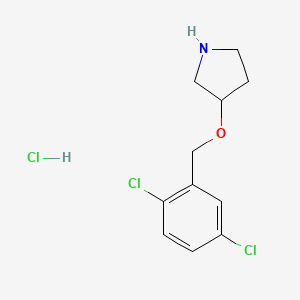
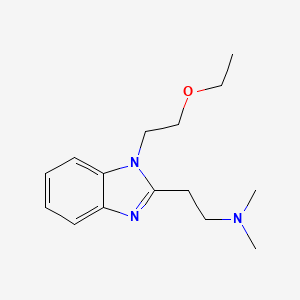
![2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B14795063.png)
![8,8'-(6-Chloro-1,3,5-triazine-2,4-diyl)bis(3-oxa-8-azabicyclo[3.2.1]octane)](/img/structure/B14795070.png)
